molecular formula C14H20N2O4 B13103761 (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

Cat. No.: B13103761
M. Wt: 280.32 g/mol
InChI Key: ZZPXUFOJUGQLSY-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the butanoic acid backbone.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(pyridin-3-yl)butanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring at a different position.

    (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid is unique due to the specific positioning of the pyridine ring and the Boc-protected amino group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-6-10-5-4-8-15-9-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ZZPXUFOJUGQLSY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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